2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Overview
Description
2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzothiophene and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzothiophene ring.
Amidation: The formation of the amide bond between the benzothiophene derivative and the thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur on the benzothiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like halogens and alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Material Science: The compound’s unique electronic properties could make it useful in the development of new materials, such as organic semiconductors.
Biological Research: It could be used as a tool compound to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The exact mechanism of action of 2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE would depend on its specific application. Generally, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-benzothiophene-2-carboxamide
- 6-nitro-1-benzothiophene-2-carboxamide
- N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Uniqueness
What sets 2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE apart is the combination of the benzothiophene and thiazole moieties, which may confer unique electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S2/c1-7-12(15(23)20(2)3)27-16(18-7)19-14(22)13-11(17)9-5-4-8(21(24)25)6-10(9)26-13/h4-6H,1-3H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHXEMXNPFRTQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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